Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, an ethyl ester group at position 4, and a hydrogen atom at position 1 of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
- It could potentially inhibit phosphodiesterase (PDE) enzymes, similar to dipyridamole . By blocking PDE, it would prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mode of Action
: Dipyridamole: Uses, Interactions, Mechanism of Action | DrugBank Online
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interactions of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that pyrazoles can undergo proton exchange, a process that could potentially influence their binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate typically involves the bromination of ethyl 1H-pyrazole-4-carboxylate. One common method includes the reaction of ethyl 1H-pyrazole-4-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of pyrazole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Reduction Reactions: Products include reduced pyrazole derivatives with different functional groups.
Oxidation Reactions: Products include oxidized pyrazole derivatives.
Scientific Research Applications
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group at position 1 instead of a hydrogen atom.
Ethyl 1H-pyrazole-4-carboxylate: Lacks the bromine atoms at positions 3 and 5.
3,5-Dibromo-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester group.
Uniqueness
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is unique due to the presence of both bromine atoms and the ethyl ester group, which confer specific chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCQGGPBWUREHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647344 | |
Record name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017802-86-6 | |
Record name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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